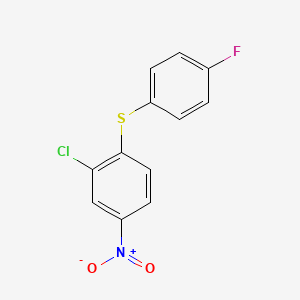
N,N/'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine polymers with morpholine-2,4,6-trichl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N/'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine polymers with morpholine-2,4,6-trichl is a complex chemical compound known for its unique structural properties and diverse applications. This compound is particularly noted for its stability and effectiveness in various industrial and scientific applications, including its use as a stabilizer in polymers and its role in advanced material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N/'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine polymers with morpholine-2,4,6-trichl typically involves multiple steps:
Initial Formation of Piperidinyl Groups: The process begins with the preparation of 2,2,6,6-tetramethyl-4-piperidinol, which is then converted into its corresponding amine derivative.
Hexanediamine Linkage: The amine groups are then reacted with 1,6-hexanediamine under controlled conditions to form the desired hexanediamine linkage.
Polymerization: The resulting compound is polymerized with morpholine-2,4,6-trichl to form the final polymer structure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are meticulously controlled, including temperature, pressure, and pH, to optimize the polymerization process and achieve high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N,N/'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine polymers with morpholine-2,4,6-trichl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the polymer.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the polymer structure.
Aplicaciones Científicas De Investigación
N,N/'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine polymers with morpholine-2,4,6-trichl has a wide range of scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry to enhance the durability and longevity of materials.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility and stability.
Medicine: Explored for use in medical devices and implants, where its stability and resistance to degradation are crucial.
Industry: Applied in the production of high-performance materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which N,N/'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine polymers with morpholine-2,4,6-trichl exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with polymer chains, providing stabilization through physical and chemical means.
Pathways Involved: It acts by inhibiting the degradation processes, such as oxidation and UV-induced breakdown, thereby extending the lifespan of the materials it is incorporated into.
Comparación Con Compuestos Similares
Similar Compounds
N,N/'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Similar in structure but lacks the morpholine-2,4,6-trichl component.
2,2,6,6-Tetramethyl-4-piperidinol: A precursor in the synthesis of the target compound.
Morpholine-2,4,6-trichl: Another component used in the polymerization process.
Uniqueness
N,N/'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine polymers with morpholine-2,4,6-trichl is unique due to its combined structural features, which provide enhanced stability and performance in various applications compared to its individual components or simpler analogs.
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
Propiedades
Número CAS |
193098-40-7 |
|---|---|
Fórmula molecular |
(C33H60N80)n |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((1R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-1,2,4-thiadiazole](/img/structure/B1170561.png)

